Methylcardol triene

Description

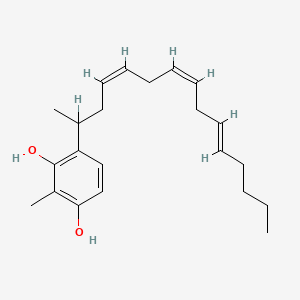

This compound is a benzene-1,3-diol derivative substituted at position 2 with a methyl group and at position 4 with a polyunsaturated aliphatic chain (pentadeca-4,7,10-trien-2-yl). The (4Z,7Z,10E) configuration of the triene moiety introduces structural rigidity and hydrophobicity, which may influence its biological activity, particularly in membrane interactions or enzymatic inhibition.

Properties

IUPAC Name |

2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3/b6-5-,9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMBKJYRCZVQFL-AFJQJTPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1O)CCCCCCC/C=C\C/C=C\CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001176549 | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50423-15-9 | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for Methylcardol triene are not widely documented. its natural source is cashew nut shell liquid.

Chemical Reactions Analysis

- The major products formed from these reactions are not well-documented either.

Methylcardol triene: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not explicitly reported in the available literature.

Scientific Research Applications

Chemistry: Researchers have explored its use as a starting material for synthesizing benzoxazines.

Biology and Medicine: Its schistosomicidal properties make it relevant for studying parasitic diseases.

Industry: While industrial applications are limited, its unique structure may inspire further research.

Mechanism of Action

- The exact mechanism by which Methylcardol triene exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and their implications:

*Predicted using computational tools (e.g., XLogP3).

†Estimated based on chain length/unsaturation.

2.4. ADME Considerations

- Derivatives with polar groups (e.g., -OH in , thiadiazole in ) exhibit lower LogP values (~2.9–5.1), improving solubility but reducing membrane penetration .

Biological Activity

2-Methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol, also known as Methylcardol triene, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.

The molecular formula of 2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol is , with a molecular weight of approximately 328.49 g/mol. The compound features two hydroxyl groups in a meta arrangement on the benzene ring, which is characteristic of resorcinols .

| Property | Value |

|---|---|

| Molecular Formula | C22H32O2 |

| Molecular Weight | 328.49 g/mol |

| LogP | 6.5388 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies involving human breast cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit tumor growth .

Case Study: In Vitro Anticancer Activity

A study conducted by researchers assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, which revealed an increase in early apoptotic cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from damage induced by excitotoxicity. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.